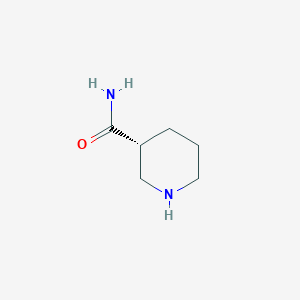

(R)-piperidine-3-carboxamide

Descripción general

Descripción

(R)-Piperidine-3-carboxamide is a chiral piperidine derivative featuring a carboxamide group at the 3-position of the piperidine ring. Its stereochemistry (R-configuration) plays a critical role in biological interactions, particularly in enzyme recognition and inhibitor binding. This compound has gained attention in medicinal chemistry due to its efficacy in targeting viral proteases and modulating protein-protein interactions . For example, in HIV-1 protease inhibitors, this compound serves as a key P2-ligand, contributing to nanomolar-level inhibitory activity against both wild-type and drug-resistant viral variants .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-piperidine-3-carboxamide typically involves the reduction of ®-piperidine-3-carboxylic acid or its derivatives. One common method is the catalytic hydrogenation of ®-piperidine-3-carboxylic acid using a palladium catalyst under hydrogen gas. Another approach involves the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

Industrial Production Methods: In industrial settings, ®-piperidine-3-carboxamide is often produced through large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalyst concentration.

Types of Reactions:

Oxidation: ®-Piperidine-3-carboxamide can undergo oxidation reactions to form corresponding carboxylic acids or amides. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form piperidine derivatives using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of various substituted piperidine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed:

Oxidation: Piperidine-3-carboxylic acid.

Reduction: Piperidine derivatives.

Substitution: Substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

®-Piperidine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

Industry: ®-Piperidine-3-carboxamide is used in the production of agrochemicals and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of ®-piperidine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The compound’s stereochemistry plays a crucial role in its interaction with biological targets, influencing its binding affinity and efficacy.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers: Piperidine-3-Carboxamide vs. Piperidine-4-Carboxamide

The position of the carboxamide group on the piperidine ring significantly impacts biological activity.

Key Insight : While this compound excels in HIV-1 protease inhibition, piperidine-4-carboxamide derivatives are preferred in PD-1/PD-L1 inhibitors. This difference likely stems from steric and electronic effects influencing binding pocket compatibility .

Stereochemical Comparisons: R vs. S Configurations

Stereochemistry profoundly affects enzyme recognition and therapeutic efficacy.

- This compound: Acts as a substrate for the R-stereoselective amidase (RamA) in Pseudomonas sp. MCI3434, which hydrolyzes carboxamides with amino/imino groups on β- or γ-carbons . Demonstrated potent HIV-1 protease inhibition due to optimal docking with the enzyme’s active site .

Key Insight : The R-configuration is critical for amidase activity and HIV-1 protease inhibition, while S-forms may favor alternative targets or require structural optimization .

Core Structure Variations: Piperidine vs. Heterocyclic Analogues

Replacing the piperidine core with other heterocycles alters mechanisms and potency.

Key Insight: Piperidine-based carboxamides excel in direct enzyme inhibition, while quinoline or aliphatic analogs leverage broader mechanisms like immunomodulation .

Enzyme Specificity and Resistance Profiles

- HIV-1 Protease : this compound retains partial efficacy against DRV-resistant variants (26% inhibition), suggesting a unique binding mode less prone to resistance mutations .

Actividad Biológica

(R)-piperidine-3-carboxamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor and receptor modulator . The stereochemistry of this compound is crucial for its interaction with biological targets, influencing binding affinity and efficacy. For instance, it has been shown to act as a P2-ligand in the development of novel inhibitors for HIV-1 protease, which is essential for the viral life cycle. The compound's binding inhibits the protease's function, preventing the cleavage of viral polyproteins into functional proteins, thereby hindering viral replication .

Inhibition of Cathepsin K

This compound derivatives have demonstrated notable inhibitory activity against cathepsin K , an enzyme involved in bone resorption and various diseases. Research indicates that specific substituents on the piperidine ring enhance inhibitory potency. For example, compounds with chloro or methoxy groups have shown increased interaction with key residues in the enzyme's active site.

The following table summarizes the inhibitory activities of selected derivatives against cathepsin K:

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| F-12 | 13.52 | Moderate activity |

| H-9 | 20.46 | Comparable to MIV-711 |

| H-8 | 15.00 | Moderate activity |

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the piperidine ring significantly impact biological activity. For instance, introducing a benzylamine group enhances interactions with the P3 pocket of cathepsin K, leading to increased inhibitory efficacy . The following key findings from SAR studies highlight the importance of structural modifications:

- P2-ligand Variations : Different substituents on the piperidine ring can alter binding affinity and specificity toward enzymes like HIV-1 protease and cathepsin K.

- Stereochemical Influence : The (R)-enantiomer exhibits distinct biological properties compared to its (S)-counterpart, emphasizing the significance of stereochemistry in drug design.

HIV-1 Protease Inhibition

A notable study identified compound 22a , which incorporates this compound as a P2-ligand. This compound exhibited an IC50 value of 3.61 nM against HIV-1 protease, demonstrating potent antiviral activity against both wild-type and Darunavir-resistant variants . Molecular docking studies indicated strong interactions with the protease's active site, further validating its potential as an antiviral agent.

Anti-Bone Resorption Activity

In a different study focused on osteoporosis treatment, several piperidine derivatives were evaluated for their anti-bone resorption activities. Compound H-9 showed significant efficacy comparable to established treatments like MIV-711. The reduction in CTX-I levels confirmed its potential in inhibiting bone resorption processes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-piperidine-3-carboxamide, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The synthesis of this compound typically involves multi-step reactions, including ring closure, functional group modifications, and chiral resolution. Key steps include:

- Chiral Resolution : Use of chiral auxiliaries or enantioselective catalysts to isolate the (R)-enantiomer .

- Purification : Recrystallization or chromatography (e.g., HPLC with chiral columns) to achieve >95% purity .

- Green Chemistry : Substituting hazardous solvents (e.g., DCM) with safer alternatives (e.g., ethanol/water mixtures) to reduce environmental impact .

Example protocol:

| Step | Reagents/Conditions | Purpose | Yield (%) |

|---|---|---|---|

| 1 | HATU, DIPEA, DMF | Amide bond formation | 65–75 |

| 2 | Pd/C, H₂, EtOH | Reduction of intermediates | 80–90 |

| 3 | Chiral HPLC (Chiralpak AD-H) | Enantiomer separation | 70–85 |

Q. How should researchers characterize the structural and chiral purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the absence of undesired diastereomers or impurities .

- Polarimetry : Measure optical rotation ([α]D) to verify enantiomeric excess (e.g., [α]D = +15° for (R)-enantiomer) .

- Mass Spectrometry : HRMS (High-Resolution MS) to confirm molecular weight (e.g., C₆H₁₃ClN₂O: 164.63 g/mol) .

Q. What safety protocols are critical when handling this compound derivatives in laboratory settings?

- Methodological Answer :

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact (H313/H333 hazards) .

- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., sulfonyl chlorides) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal, adhering to institutional guidelines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the biological activity of this compound derivatives?

- Methodological Answer :

- Scaffold Modifications : Introduce substituents (e.g., aryl, heterocyclic groups) at the 3-carboxamide position to probe target affinity .

- Enzymatic Assays : Test inhibitory activity against targets like cyclooxygenase (COX) or kinases using fluorescence-based assays (IC₅₀ values) .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes and optimize steric/electronic interactions .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo studies for this compound analogs?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability, metabolic stability (e.g., liver microsomes), and plasma protein binding to identify discrepancies .

- Dose-Response Curves : Compare EC₅₀ values across models to assess translatability.

- Toxicology Screening : Evaluate off-target effects in primary cell lines to rule out false positives .

Q. How can chiral synthesis challenges be addressed to scale up this compound production without racemization?

- Methodological Answer :

- Asymmetric Catalysis : Use Ru-BINAP catalysts for enantioselective hydrogenation (e.g., 98% ee achieved under 50 bar H₂) .

- Process Optimization : Control temperature (<40°C) and pH (6–8) during amide coupling to prevent epimerization .

- Continuous Flow Systems : Minimize residence time in reactive intermediates to maintain chiral integrity .

Propiedades

IUPAC Name |

(3R)-piperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOCPVIXARZNQN-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357560 | |

| Record name | (R)-piperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168749-30-2 | |

| Record name | (R)-piperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.